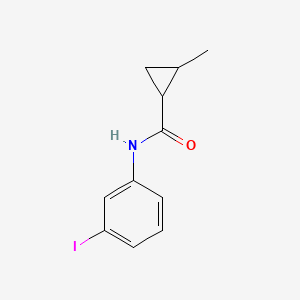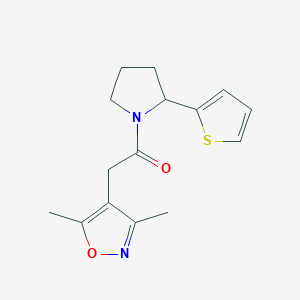![molecular formula C19H21N3O4 B7453547 4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide](/img/structure/B7453547.png)
4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DDAOB, and it is a derivative of the benzamide family of compounds. DDAOB has been synthesized through various methods and has been studied extensively to understand its mechanism of action and potential benefits.
作用機序
DDAOB exerts its anti-inflammatory effects by inhibiting the activation of the NF-kB pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and its inhibition by DDAOB leads to a reduction in inflammation. DDAOB also inhibits the production of reactive oxygen species (ROS), which are known to contribute to inflammation.
Biochemical and Physiological Effects:
DDAOB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, DDAOB has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. DDAOB has also been shown to have anti-tumor properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of DDAOB is its high purity and stability, making it suitable for use in scientific research applications. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of DDAOB is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DDAOB. One potential area of research is the development of novel formulations of DDAOB that improve its solubility and bioavailability. Another area of research is the investigation of DDAOB's potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DDAOB and its potential side effects.
Conclusion:
In conclusion, 4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide is a promising compound that has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but DDAOB shows great promise as a therapeutic agent.
合成法
DDAOB can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzamide with 2,3-dimethylaniline. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, DDAOB. This synthesis method has been optimized to produce high yields of pure DDAOB, making it suitable for scientific research applications.
科学的研究の応用
DDAOB has been studied extensively for its potential therapeutic applications. One of the most promising applications of DDAOB is its use as an anti-inflammatory agent. Studies have shown that DDAOB can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. This makes DDAOB a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
特性
IUPAC Name |
4-[2-[[2-(2,3-dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-4-3-5-16(13(12)2)22-17(23)10-21-18(24)11-26-15-8-6-14(7-9-15)19(20)25/h3-9H,10-11H2,1-2H3,(H2,20,25)(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFJNAGMOHAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)COC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide](/img/structure/B7453472.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7453475.png)
![6-Amino-1-cyclopropyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]pyrimidine-2,4-dione](/img/structure/B7453480.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)

![[2-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7453504.png)

![2-[[4-(3,4-Dichlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7453518.png)
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453521.png)
![N-(4-fluorophenyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]propanamide](/img/structure/B7453524.png)
![1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7453548.png)
![2-[1-[[5-(4-Tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7453557.png)
